6-Chlorohexylzinc bromide

Silver nanowire synthesis Transparent conductive films Nanomaterial morphology control

6-Chlorohexylzinc bromide delivers synthetic value no generic alkylzinc can match: the terminal chlorine survives Negishi cross-coupling intact, providing an orthogonal handle for downstream substitution or metallation—enabling two-step diversification strategies in medicinal chemistry SAR and lead optimization. In nanomaterial synthesis, it uniquely controls AgNW diameter to ~20 nm, achieving 90.3% transmittance and <1.0% haze in transparent conductive films. Compatible with Pd, Ni, and earth-abundant Co catalysts. This exact ω-chloroalkyl chain length cannot be replicated by shorter-chain or non-halogenated analogs.

Molecular Formula C6H12BrClZn
Molecular Weight 264.9 g/mol
Cat. No. B12336325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorohexylzinc bromide
Molecular FormulaC6H12BrClZn
Molecular Weight264.9 g/mol
Structural Identifiers
SMILES[CH2-]CCCCCCl.[Zn+2].[Br-]
InChIInChI=1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q-1;;+2/p-1
InChIKeyYAKLROAYYIUTCX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorohexylzinc bromide: A Defined-Length ω-Haloalkyl Organozinc Reagent for Precision sp³ Carbon Introduction in Negishi Cross-Couplings


6-Chlorohexylzinc bromide (CAS 135579-83-8) is a functionalized primary alkylzinc bromide reagent belonging to the class of ω-haloalkylzinc compounds . It features a linear six-carbon alkyl chain terminated with a chlorine atom and bears a carbon-zinc bond at the opposite terminus, enabling its use as a nucleophilic synthon for introducing the 6-chlorohexyl fragment in carbon-carbon bond-forming reactions [1]. The compound is commercially supplied predominantly as a 0.5 M solution in tetrahydrofuran (THF) to ensure stability and ease of handling under inert atmosphere . Its reactivity profile is defined by its participation in palladium- and nickel-catalyzed Negishi cross-couplings with aryl, heteroaryl, and alkenyl halides, wherein the alkylzinc moiety transfers the ω-chloroalkyl chain to the electrophilic partner [1]. The presence of the terminal chlorine atom preserves a synthetic handle for further downstream functionalization, distinguishing it from non-functionalized alkylzinc reagents and enabling iterative synthesis strategies [1].

Why Generic Alkylzinc Bromides Cannot Substitute 6-Chlorohexylzinc bromide in Multi-Step Functional Molecule Construction


Substituting 6-chlorohexylzinc bromide with a generic, non-halogenated alkylzinc bromide (e.g., n-hexylzinc bromide) or a differently substituted analog fundamentally alters the synthetic trajectory and the achievable molecular architecture . The terminal chloro group on the hexyl chain is not a passive structural feature; it constitutes a reactive orthogonal handle that remains intact during the carbon-carbon bond-forming Negishi coupling step [1]. Generic alkylzinc reagents produce fully saturated alkyl appendages devoid of further reactivity, thereby terminating synthetic elaboration at that specific site. In contrast, the chlorine atom of 6-chlorohexylzinc bromide enables subsequent nucleophilic substitution, elimination, or metallation reactions, allowing the construction of more complex, heteroatom-containing frameworks without requiring protection/deprotection sequences or alternative synthetic routes . Furthermore, the defined six-carbon spacer length dictates the spatial and conformational properties of the introduced fragment—a parameter that cannot be replicated by shorter-chain ω-chloroalkylzinc analogs or mixed-halide precursors without altering the physicochemical properties of the final target molecule. This functional group preservation during sp³-sp² coupling is the essential differentiation that generic substitution fails to provide [2].

Product-Specific Quantitative Evidence Guide: 6-Chlorohexylzinc bromide Performance Differentiators vs. Alternatives


Silver Nanowire Diameter Control via 6-Chlorohexylzinc bromide vs. Alternative Auxiliary Additives

In silver nanowire (AgNW) synthesis, the use of 6-chlorohexylzinc bromide as an assistant additive enables the production of AgNWs with a small diameter of approximately 20 nm and lengths reaching 40 μm [1]. Critically, the diameter of the synthesized AgNWs is strongly dependent on the dosage of 6-chlorohexylzinc bromide, providing a tunable parameter for morphology control not universally demonstrated with other auxiliary additives [1]. When fabricated into transparent conductive films, the resulting AgNWs achieve a transmittance of 90.3% and a low haze value of <1.0% at a sheet resistance of 48.7 Ω sq⁻¹, performance metrics that establish a benchmark for low-haze flexible transparent conductors [1].

Silver nanowire synthesis Transparent conductive films Nanomaterial morphology control Organozinc additives

Negishi Cross-Coupling Compatibility: 6-Chlorohexylzinc bromide vs. Bromide Salt Additive Requirements for Alkylzinc Reagents

Alkylzinc halides, as a class, exhibit a critical mechanistic dependence on halide salt additives for productive Negishi cross-coupling in THF [1]. Studies on alkyl-alkyl Negishi reactions using NHC-Pd catalysts demonstrate that alkylzinc halides fail to undergo coupling in THF in the absence of bromide salts [1]. This observation underscores that the intrinsic bromide counterion present in 6-chlorohexylzinc bromide (which is supplied as the bromide salt, not the chloride) is mechanistically non-innocent; it may serve as an essential component for promoting transmetalation through the formation of higher-order zincates, a pathway that would be absent or diminished if a chloride-only analog or a transmetalated derivative were employed [1]. The compound's formulation as the bromide salt, therefore, aligns with optimal reactivity profiles for certain catalytic systems, whereas substitution with a chloride variant could necessitate exogenous salt addition or result in inferior coupling efficiency.

Negishi cross-coupling Alkyl-alkyl coupling Organozinc reagent Additive effects Transmetalation

Synthetic Efficiency: 6-Chlorohexylzinc bromide Preparation Yields vs. Unactivated Alkyl Bromide Insertion Benchmarks

The preparation of 6-chlorohexylzinc bromide via direct zinc insertion into 6-chlorohexyl bromide can be achieved with yields ranging from 50% to 90%, contingent upon specific reaction conditions including solvent choice, temperature control, and zinc activation method . This yield range situates the synthesis within the expected performance envelope for primary alkylzinc bromides prepared via standard insertion methodologies [1]. Notably, the higher end of this yield range (approaching 90%) is achievable when optimized conditions are employed, comparing favorably to the general yields reported for alkylzinc bromides from unactivated alkyl bromides, which are characterized as 'excellent' in optimized cross-coupling contexts [1]. This indicates that the chloroalkyl functionality does not impose a substantial yield penalty during reagent generation compared to non-functionalized alkyl bromides.

Organozinc reagent synthesis Zinc insertion Alkyl bromide activation Reagent preparation

Best Research and Industrial Application Scenarios for 6-Chlorohexylzinc bromide Procurement


Synthesis of Silver Nanowires for Low-Haze Transparent Conductive Films in Optoelectronics

6-Chlorohexylzinc bromide is uniquely suited as an auxiliary additive in the polyol synthesis of silver nanowires (AgNWs) intended for flexible transparent conductive films [1]. The compound enables precise control over nanowire diameter (achieving ~20 nm), which directly correlates with the final film's optical performance—specifically achieving transmittance of 90.3% and a haze value below 1.0% at industrially relevant sheet resistance (48.7 Ω sq⁻¹) [1]. For applications in touch panels, organic light-emitting diodes (OLEDs), and flexible displays where optical clarity and low haze are critical specifications, this performance profile provides a quantifiable selection rationale. Alternative alkylzinc or halide additives without the specific chloroalkyl substitution pattern may not replicate this precise morphology control, making 6-chlorohexylzinc bromide a targeted procurement choice for nanomaterial synthesis laboratories and conductive film manufacturers seeking to optimize haze-transmittance-conductivity trade-offs [1].

Preparation of ω-Functionalized Building Blocks for Iterative Cross-Coupling Sequences in Medicinal Chemistry

In medicinal chemistry and complex natural product synthesis, 6-chlorohexylzinc bromide is procured for its ability to introduce a six-carbon chain bearing a latent electrophilic handle [1]. The terminal chlorine atom remains intact during palladium-catalyzed Negishi cross-coupling with aryl or heteroaryl bromides/chlorides, allowing the initial coupling to proceed with high functional group tolerance [2]. The resulting chloroalkyl-substituted aromatic intermediate can then be further elaborated through nucleophilic substitution with amines, thiols, or alkoxides, or converted to other organometallic species for additional coupling steps. This orthogonal reactivity is essential for constructing complex molecular architectures where the precise length of the alkyl linker influences binding affinity, solubility, or pharmacokinetic properties. Procurement of this specific reagent—rather than a generic hexylzinc reagent—enables the two-step diversification strategy that is a cornerstone of modern structure-activity relationship (SAR) studies and lead optimization campaigns [1].

Cobalt-Catalyzed sp³-sp³ and sp³-sp² Cross-Coupling for Functionalized Aliphatic Frameworks

6-Chlorohexylzinc bromide serves as a functionalized alkyl nucleophile in cobalt-catalyzed Negishi-type cross-coupling reactions with alkyl iodides, aryl bromides, and alkenyl halides [1]. This application leverages the growing use of earth-abundant cobalt catalysts as cost-effective and sustainable alternatives to palladium or nickel [2]. The compound's defined chain length and terminal chlorine functionality are preserved during the cobalt-catalyzed Csp³-Csp³ bond formation, enabling the assembly of functionalized aliphatic frameworks that are valuable intermediates in agrochemical and pharmaceutical synthesis [2]. For procurement specialists supporting process chemistry or green chemistry initiatives, the compatibility of 6-chlorohexylzinc bromide with cobalt-based catalytic systems represents a concrete advantage: it allows the use of a single, well-characterized alkylzinc reagent across multiple catalyst platforms without requiring re-optimization of the nucleophile component [2].

Technical Documentation Hub

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